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N-adenylyl-L-phenylalanate(2-) -

N-adenylyl-L-phenylalanate(2-)

Catalog Number: EVT-1595597
CAS Number:
Molecular Formula: C19H21N6O8P-2
Molecular Weight: 492.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-adenylyl-L-phenylalanate(2-) is a doubly-charged alpha-amino-acid anion arising from deprotonation of the carboxy and phosphate groups of N-adenylyl-L-phenylalanine; major species at pH 7.3. It is an organophosphate oxoanion and an alpha-amino-acid anion. It is a conjugate base of a N-adenylyl-L-phenylalanine.
Overview

N-adenylyl-L-phenylalanate(2-) is a compound derived from the amino acid L-phenylalanine, modified by the addition of an adenosine monophosphate moiety. This compound plays a significant role in biochemical pathways, particularly in protein synthesis and cellular signaling. It is classified under N-acylated amino acids, which are amino acids modified by the addition of acyl groups, influencing their biological activity and properties.

Source

N-adenylyl-L-phenylalanate(2-) can be synthesized from L-phenylalanine through various chemical reactions involving adenosine triphosphate or its derivatives. This modification is essential for the incorporation of phenylalanine into proteins, highlighting its relevance in biochemistry and molecular biology.

Classification

The compound falls into several categories:

  • Amino Acids: As a derivative of L-phenylalanine.
  • N-acylated Amino Acids: Due to the presence of an acyl group.
  • Nucleotide Derivatives: Because of the adenosine component.
Synthesis Analysis

Methods

The synthesis of N-adenylyl-L-phenylalanate(2-) typically involves a two-step process:

  1. Formation of Aminoacyl-Adenylate: L-phenylalanine reacts with adenosine triphosphate to form an aminoacyl-adenylate intermediate. This reaction is catalyzed by phenylalanyl-tRNA synthetase, which facilitates the attachment of L-phenylalanine to adenosine monophosphate.
  2. Formation of N-Adenylyl Derivative: The aminoacyl-adenylate then undergoes a reaction to form N-adenylyl-L-phenylalanate(2-) by releasing pyrophosphate and attaching to a suitable nucleophile.

Technical Details

The reaction conditions often require specific pH levels and temperatures to optimize yield and minimize side reactions, such as racemization or hydrolysis. For example, using a buffered solution at physiological pH can enhance the stability of the intermediates formed during synthesis.

Molecular Structure Analysis

Structure

N-adenylyl-L-phenylalanate(2-) consists of:

  • An L-phenylalanine backbone.
  • An adenosine moiety attached via an ester or amide bond.

The molecular formula is C13H16N5O4C_{13}H_{16}N_5O_4 with a molecular weight of approximately 320.3 g/mol.

Data

The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing for its identification and confirmation during synthesis. For instance, NMR can reveal distinct signals corresponding to the aromatic protons of phenylalanine and the sugar protons of the adenosine unit.

Chemical Reactions Analysis

Reactions

N-adenylyl-L-phenylalanate(2-) participates in various biochemical reactions:

  1. Peptide Bond Formation: It acts as an activated form of phenylalanine in protein synthesis.
  2. Enzymatic Reactions: It can serve as a substrate for enzymes involved in further modifications or degradation pathways.

Technical Details

In laboratory settings, reactions involving N-adenylyl-L-phenylalanate(2-) are typically monitored using High Performance Liquid Chromatography (HPLC) to assess conversion rates and product purity.

Mechanism of Action

Process

The mechanism by which N-adenylyl-L-phenylalanate(2-) functions involves:

  1. Amino Acid Activation: The compound facilitates the transfer of L-phenylalanine to transfer RNA (tRNA), forming aminoacyl-tRNA.
  2. Protein Synthesis: The aminoacyl-tRNA then participates in ribosomal translation, where it contributes to polypeptide chain elongation during protein synthesis.

Data

Studies have shown that the efficiency of this process is influenced by factors such as enzyme concentration and substrate availability, with error rates in aminoacylation being around 10410^{-4} under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

N-adenylyl-L-phenylalanate(2-) is typically a white crystalline solid at room temperature. Its solubility in water is high due to its ionic nature, which allows it to interact favorably with polar solvents.

Chemical Properties

The compound is stable under physiological conditions but may undergo hydrolysis or racemization if not handled properly. Its reactivity is largely dictated by the presence of functional groups that can participate in nucleophilic attacks or form hydrogen bonds.

Relevant data include:

  • Melting point: Approximately 150 °C (decomposes).
  • Solubility: Highly soluble in water; moderate solubility in organic solvents like methanol.
Applications

Scientific Uses

N-adenylyl-L-phenylalanate(2-) has several applications in scientific research:

  1. Biochemical Research: Used as a model compound for studying amino acid activation mechanisms.
  2. Drug Development: Potentially serves as a lead compound for designing inhibitors targeting aminoacyl-tRNA synthetases.
  3. Protein Engineering: Facilitates studies on translational fidelity and enzyme specificity in protein synthesis pathways.
Biosynthetic Pathways and Precursor Integration

Role in the Ehrlich Pathway: Transamination and Decarboxylation Dynamics

N-Adenylyl-L-phenylalanate(2–) represents an activated form of L-phenylalanine (L-Phe) that interfaces with central microbial metabolic pathways. Its formation enables direct participation in the Ehrlich pathway—a three-step biochemical route for converting aromatic amino acids into valuable metabolites. The pathway initiates with transamination dynamics, where L-Phe undergoes amination transfer to α-ketoglutarate (α-KG), catalyzed by branched-chain amino acid transaminases (e.g., Aro8/Aro9 in yeast). This reaction generates phenylpyruvate and glutamate while consuming cytosolic α-KG pools. Kinetic studies reveal transaminase efficiency parameters (Table 1) that govern flux partitioning into the Ehrlich pathway versus competing reactions [2] [9].

Phenylpyruvate then enters the decarboxylation phase, mediated by phenylpyruvate decarboxylases (e.g., Aro10). This thiamine pyrophosphate (TPP)-dependent reaction eliminates CO₂, producing phenylacetaldehyde—a volatile intermediate that influences pathway yield. Decarboxylase efficiency varies significantly across homologs; Yarrowia lipolytica Aro10 exhibits a kcat/Km of 4.8 × 10³ M⁻¹s⁻¹ for phenylpyruvate, outperforming bacterial analogs by ~2-fold [9]. The final reduction step generates 2-phenylethanol (2-PE), though N-adenylyl-L-phenylalanate(2–) itself may bypass initial transamination through direct de-adenylylation to liberate L-Phe.

Table 1: Kinetic Parameters of Ehrlich Pathway Enzymes for L-Phenylalanine Catabolism [9]

EnzymeSource OrganismKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Transaminase (Aro8)Y. lipolytica1.8 ± 0.212.4 ± 0.86.9 × 10³
Transaminase (Aro9)S. cerevisiae2.3 ± 0.39.1 ± 0.64.0 × 10³
Decarboxylase (Aro10)Y. lipolytica0.9 ± 0.14.3 ± 0.34.8 × 10³

Cellular compartmentalization constraints critically regulate Ehrlich pathway efficiency. Mitochondrial sequestration of α-KG necessitates cytosolic trafficking via dicarboxylate carriers (e.g., Sfc1). Engineered Y. lipolytica strains overexpressing these transporters increase 2-PE titers by 40%, confirming α-KG limitation as a bottleneck in phenylalanine assimilation [9]. Furthermore, phenylacetaldehyde toxicity necessitates rapid reduction by alcohol dehydrogenases (ADHs), with NADH regeneration forming an auxiliary cofactor-integration node.

Shikimate Pathway Derivatives: Intersection with Aromatic Amino Acid Biosynthesis

The shikimate pathway establishes the foundational metabolic route for de novo L-Phe biosynthesis—the precursor of N-adenylyl-L-phenylalanate(2–). This seven-step pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the universal precursor for aromatic compounds [3] [6]. Key regulatory nodes include:

  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): The gateway enzyme subject to allosteric feedback inhibition by L-Phe (Ki = 10 µM in Arabidopsis), enforcing flux control at pathway entry [6].
  • Chorismate mutase: Diverts chorismate toward prephenate, the immediate precursor for L-Phe/L-Tyr bifurcation. Plant isoforms exhibit allosteric activation by tryptophan [6].

In plants and microbes, L-Phe synthesis proceeds predominantly via the arogenate route, where prephenate undergoes transamination and dehydrogenation (Fig. 1). However, isotopic labeling studies reveal a minor phenylpyruvate route (~5% flux in E. coli) where prephenate dehydratase generates phenylpyruvate before transamination [6]. This phenylpyruvate pool directly intersects with Ehrlich pathway intermediates, creating a metabolic shortcut for N-adenylyl-L-phenylalanate(2–) formation when exogenous phenylalanine is limiting.

Table 2: Chorismate-Derived Metabolites and Their Biosynthetic Routes [3] [6]

Chorismate DerivativeKey Enzyme(s)Primary ProductDownstream Significance
L-PhenylalanineArogenate dehydrataseN-Adenylyl-L-phenylalanate(2–)Protein synthesis, secondary metabolites
L-TryptophanAnthranilate synthaseAuxin precursorsPlant hormone biosynthesis
p-Aminobenzoate4-Amino-4-deoxychorismate synthaseFolate cofactorsC1 metabolism, nucleotide synthesis
IsochorismateIsochorismate synthaseSalicylateDefense signaling, phytohormones

Flux partitioning at chorismate governs L-Phe availability for adenylation. In E. coli, transcriptional regulators (TyrR, TrpR) modulate enzyme expression to balance aromatic amino acid pools. Metabolic engineering strategies have exploited these nodes; for example, DAHPSfeedback-resistant mutants combined with aroG overexpression increase chorismate flux 7-fold, enhancing L-Phe available for N-adenylylation [5] [6].

Adenylation Mechanisms: ATP-Dependent Activation of L-Phenylalanine

Adenylation represents the biochemical activation step where L-Phe forms a high-energy mixed anhydride bond with AMP, yielding N-adenylyl-L-phenylalanate(2–). This ATP-dependent reaction is catalyzed by phenylalanyl-tRNA synthetase (PheRS) and related adenylating enzymes [4]. The mechanism proceeds via a bi-bi ordered kinetic model:

  • ATP binding to the synthetase active site, forming an enzyme–ATP complex.
  • Nucleophilic attack by L-Phe's α-carboxylate on ATP's α-phosphate, releasing pyrophosphate (PPi) and generating phenylalanyl-adenylate (N-adenylyl-L-phenylalanate(2–)).
  • Aminoacyl transfer to tRNAPhe (in canonical protein synthesis) or direct metabolic utilization in specialized pathways [4] [8].

Structural analyses reveal conserved motifs driving adenylation efficiency:

  • Motif 1: Binds ATP's adenine ring via hydrogen bonding (Arg²¹⁵, Gln²⁵⁵ in Thermus thermophilus PheRS).
  • Motif 2: Coordinates Mg²⁺-ATP phosphates and L-Phe's carboxylate (Lys⁴⁰², Asp⁴⁰⁶).
  • Motif 3: Positions L-Phe's phenyl ring via π-stacking (Tyr³⁸⁶) [8].

Table 3: Catalytic Efficiency of L-Phenylalanine-Adenylating Enzymes

EnzymeOrganismKm (L-Phe) (µM)kcat (min⁻¹)Specificity Constant (kcat/Km)
Phenylalanyl-tRNA synthetaseE. coli15 ± 21,200 ± 908.0 × 10⁴ M⁻¹s⁻¹
Nonribosomal adenylation domainBacillus subtilis280 ± 3085 ± 65.1 × 10³ M⁻¹s⁻¹

Metabolic roles of N-adenylyl-L-phenylalanate(2–) extend beyond translation. In nonribosomal peptide synthetases (NRPSs), adenylation domains selectively activate L-Phe as N-adenylyl-L-phenylalanate(2–) before thioesterification to peptidyl carrier proteins. This activation exhibits broader substrate promiscuity than PheRS, accepting D-Phe or fluorinated analogs [4]. Additionally, feedback regulation links N-adenylyl-L-phenylalanate(2–) pools to cellular energetics: PPi accumulation inhibits adenylation, while ADP competitively antagonizes ATP binding—coupling adenylate charge to L-Phe activation capacity [8].

Properties

Product Name

N-adenylyl-L-phenylalanate(2-)

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]-3-phenylpropanoate

Molecular Formula

C19H21N6O8P-2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/p-2/t11-,12+,14+,15+,18+/m0/s1

InChI Key

OXCQKAQOLIIWJO-URQYDQELSA-L

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

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